molecular formula C13H14FN5O4 B11495051 3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide 1,4-dioxide

3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide 1,4-dioxide

Cat. No.: B11495051
M. Wt: 323.28 g/mol
InChI Key: ZRYZLBNTZQRHBG-UHFFFAOYSA-N
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Description

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an amino group, a carbamoyl group, a fluorine atom, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo a series of substitutions and additions to introduce the desired functional groups. Common reagents used in these reactions include amines, carbamoyl chlorides, fluorinating agents, and morpholine. The reaction conditions may vary, but they generally involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoxalines, while reduction can produce amine derivatives.

Scientific Research Applications

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-3-CARBAMOYL-6-FLUOROQUINOXALINE: Similar structure but lacks the morpholine ring.

    3-AMINO-2-CARBAMOYL-7-CHLOROQUINOXALINE: Chlorine atom instead of fluorine.

    6-(MORPHOLIN-4-YL)QUINOXALINE-2,3-DICARBOXYLATE: Different functional groups but similar core structure.

Uniqueness

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the morpholine ring and fluorine atom, in particular, distinguishes it from other quinoxaline derivatives.

Properties

Molecular Formula

C13H14FN5O4

Molecular Weight

323.28 g/mol

IUPAC Name

3-amino-7-fluoro-6-morpholin-4-yl-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide

InChI

InChI=1S/C13H14FN5O4/c14-7-5-9-10(6-8(7)17-1-3-23-4-2-17)19(22)12(15)11(13(16)20)18(9)21/h5-6H,1-4,15H2,(H2,16,20)

InChI Key

ZRYZLBNTZQRHBG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)[N+](=C(C(=[N+]3[O-])C(=O)N)N)[O-])F

Origin of Product

United States

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